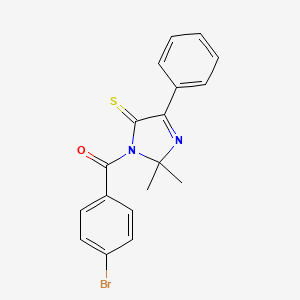

1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Description

Properties

IUPAC Name |

(4-bromophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-6-4-3-5-7-12)17(23)21(18)16(22)13-8-10-14(19)11-9-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZDHUCYTHAKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of imidazole compounds exhibit significant antibacterial and antifungal activities. In a study examining the structure-activity relationship (SAR), it was found that the introduction of a bromobenzoyl group enhances the efficacy against specific bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, a case study demonstrated that 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione induced apoptosis in breast cancer cells through the activation of the caspase pathway . This finding suggests its potential as a lead compound in cancer therapy.

Materials Science

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have reported the successful incorporation of this thione into polymer matrices, resulting in materials with improved resistance to thermal degradation and better mechanical performance compared to conventional polymers .

Nanotechnology

In nanotechnology, this compound has been utilized for creating functionalized nanoparticles. These nanoparticles have shown promise in targeted drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Agricultural Chemistry

Pesticide Development

The compound has potential applications in developing agrochemicals. Studies have indicated that derivatives of this thione exhibit herbicidal and insecticidal activities. For example, formulations containing this compound demonstrated effective control over common agricultural pests without significant toxicity to non-target organisms .

Plant Growth Regulation

Additionally, research has explored its role as a plant growth regulator. The application of this compound has been linked to enhanced growth rates and increased yield in various crops, indicating its utility in sustainable agriculture practices .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole-thione core can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thione derivatives. Below is a comparative analysis with structurally related molecules:

Structural and Functional Group Comparisons

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

- Key Features : Benzoxazole-triazole-thione hybrid with a 4-bromophenyl substituent.

- Spectral Data :

- IR : C=S stretch at 1212 cm⁻¹, C-Br at 533 cm⁻¹.

- 1H-NMR : Aromatic protons (δ 6.10–8.01 ppm), triazole proton (δ 9.51 ppm).

- Differentiation : The triazole-thione core and benzoxazole ring confer distinct electronic properties compared to the imidazole-thione system in the target compound.

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ()

- Key Features : Imidazole with a formyl group (C=O at 1661 cm⁻¹) and ethylthio side chain.

- Spectral Data :

- 1H-NMR : Formyl proton at δ 9.6 ppm, fluorobenzyl protons at δ 7.46–7.04 ppm.

- Differentiation : The absence of a thione group and presence of a fluorobenzyl substituent reduce sulfur-based reactivity compared to the target compound.

4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ()

- Key Features : Imidazolone ring with a sulfanyl (C-SH) group and 4-bromophenyl substituent.

- Differentiation : The imidazolone ring (C=O) and sulfanyl group differ from the thione and benzoyl groups in the target compound, affecting hydrogen-bonding capacity.

Implications of Structural Variations

- Electron-Withdrawing Groups : The 4-bromobenzoyl group in the target compound enhances electrophilicity compared to fluorobenzyl or methoxyphenyl substituents .

- Thione vs. Sulfanyl : The C=S group in the target compound offers stronger nucleophilic character than C-SH in .

- Ring Size : The imidazole-thione core (5-membered) may exhibit greater ring strain and reactivity than triazole-thione systems (6-membered) .

Biological Activity

The compound 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole derivative family, known for its diverse biological activities. This article explores its biological activity, particularly its antitumor and antimicrobial properties, supported by research findings and data tables.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . A study published in Molecules evaluated the antiproliferative effects of several imidazole derivatives against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The findings indicated that the compound exhibited significant antiproliferative activity, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Key Findings:

- Selectivity : The compound showed a selectivity index indicating a higher tolerance in normal L-02 cells compared to tumor cells, suggesting a lower toxicity profile for normal cells .

- Mechanism of Action : The compound induced apoptosis in HeLa cells by increasing the expression of pro-apoptotic protein Bax and decreasing anti-apoptotic protein Bcl-2. This mechanism was confirmed through Western blot analysis and Hoechst/PI staining .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity . A study conducted on various derivatives indicated that modifications to the imidazole structure could enhance antimicrobial efficacy against specific bacterial strains.

Research Insights:

- The compound was tested against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

- Structure-activity relationship (SAR) analyses revealed that substituents on the benzoyl moiety significantly influenced antimicrobial potency .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 18.53 | 5-FU | 20.00 |

| SGC-7901 | 10.96 | MTX | 15.00 |

| HeLa | 4.07 | - | - |

Table 2: Antimicrobial Efficacy of Modified Imidazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . The study underscored the potential for this imidazole derivative as a viable candidate for further development into an antitumor therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.